

Nifurtimox-d4: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Nifurtimox-d4

Cat. No.: B12410771

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of **Nifurtimox-d4**. **Nifurtimox-d4** is the deuterated analog of Nifurtimox, an antiprotozoal agent primarily used in the treatment of Chagas disease. In research and development, **Nifurtimox-d4** serves as a critical internal standard for the accurate quantification of Nifurtimox in biological samples by mass spectrometry-based assays.^[1] This guide will detail the typical specifications found on a certificate of analysis, provide comprehensive experimental protocols for purity determination, and illustrate key related workflows and pathways.

Certificate of Analysis: Quantitative Data

The certificate of analysis for a reference standard like **Nifurtimox-d4** provides critical information about its identity, purity, and quality. Below is a summary of typical quantitative data that would be presented.

Physicochemical Properties

Property	Specification
Chemical Name	(E)-3-methyl-4-(((5-nitrofuran-2-yl)methylene)amino)thiomorpholine 1,1-dioxide-2,2,6,6-d4
Molecular Formula	C ₁₀ H ₉ D ₄ N ₃ O ₅ S
Molecular Weight	291.3 g/mol
Appearance	A crystalline solid
Solubility	Soluble in Acetonitrile:Methanol (1:1) and DMSO

Purity and Impurity Profile

Test	Method	Specification
Purity (Deuterated)	LC-MS/MS	≥99% (d ₁ -d ₄ forms)
Chemical Purity	HPLC-UV	≥98%
Related Impurities	HPLC-UV	
Impurity 1	Report Result	
Impurity 2	Report Result	
Residual Solvents	GC-HS	Conforms to USP <467>
Water Content	Karl Fischer	≤0.5%

Experimental Protocols

Accurate determination of the purity of **Nifurtimox-d4** is essential for its use as an internal standard. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common method for assessing chemical purity and quantifying impurities.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This protocol is adapted from a validated method for the quantification of Nifurtimox in pharmaceutical preparations.

Instrumentation:

- HPLC system with a UV/Visible detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Sodium acetate buffer (10 mM, pH 5.0)
- **Nifurtimox-d4** reference standard
- Nifurtimox and potential impurity reference standards

Chromatographic Conditions:

Parameter	Condition
Mobile Phase	10 mM Sodium acetate buffer (pH 5.0) : Acetonitrile (63:37, v/v)
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Detection	UV at 399 nm
Injection Volume	10 µL
Run Time	Approximately 15 minutes

Standard and Sample Preparation:

- **Standard Solution:** Accurately weigh and dissolve an appropriate amount of **Nifurtimox-d4** reference standard in a 1:1 (v/v) mixture of water and acetonitrile to obtain a known concentration.
- **Sample Solution:** Prepare the **Nifurtimox-d4** sample to be tested in the same manner and at a similar concentration as the standard solution.

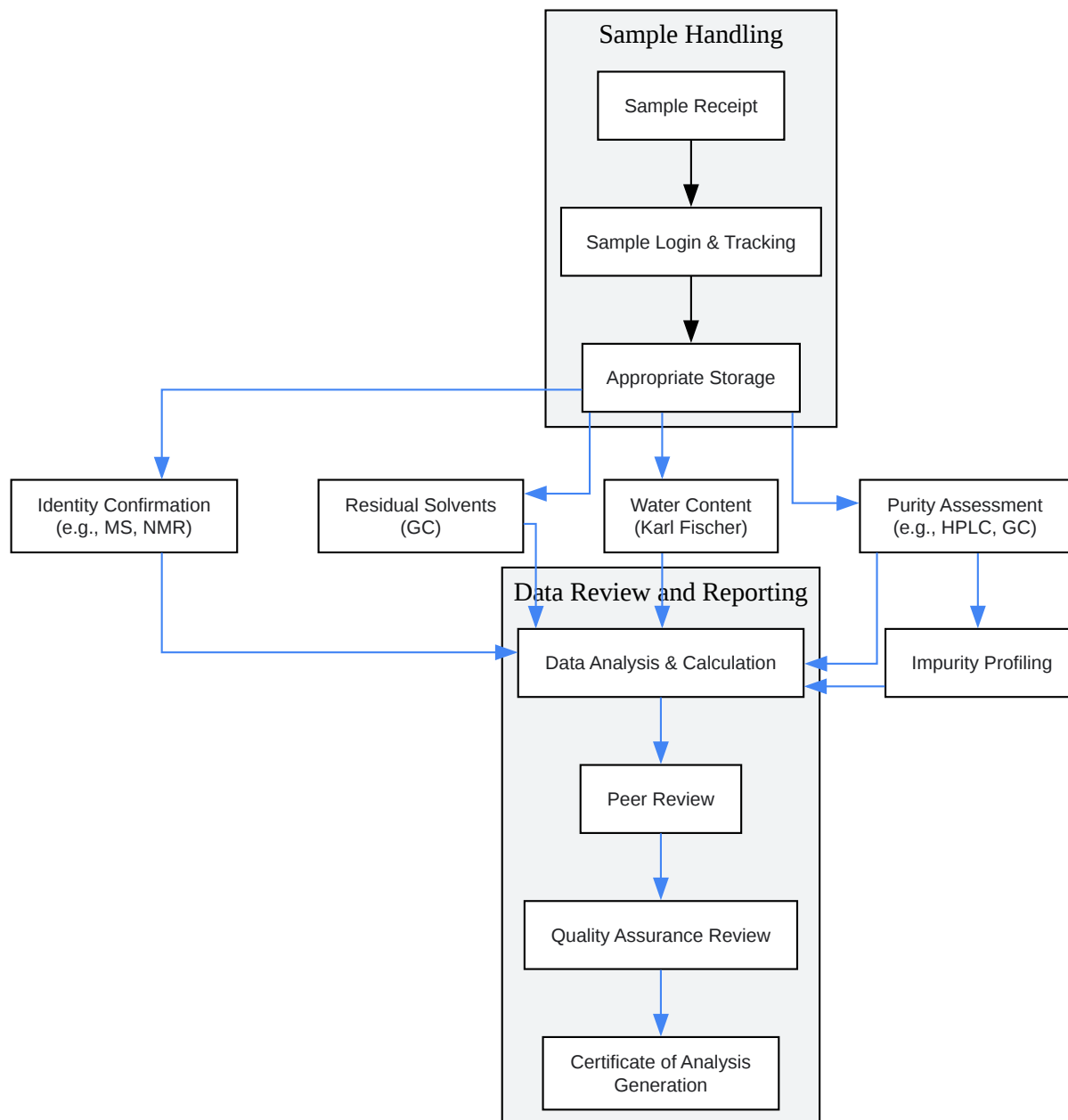
Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution and record the chromatogram.
- Identify the **Nifurtimox-d4** peak based on the retention time of the standard.
- Calculate the purity of the sample by comparing the peak area of **Nifurtimox-d4** in the sample chromatogram to the total area of all peaks (excluding the solvent front). Purity is typically expressed as a percentage.
- Quantify any impurities by comparing their peak areas to the peak area of a known concentration of the corresponding impurity reference standard.

Mandatory Visualizations

Analytical Workflow for a Reference Standard

The following diagram illustrates the typical workflow for the analysis of a chemical reference standard like **Nifurtimox-d4**, from sample receipt to the issuance of a Certificate of Analysis.

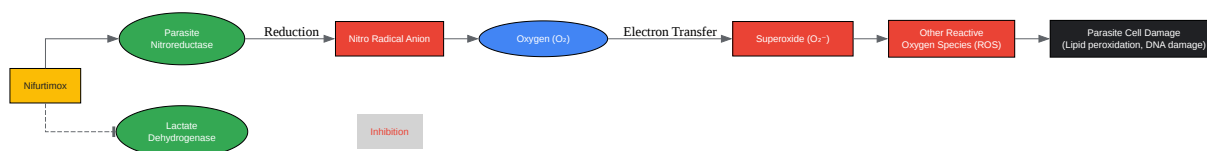


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Analytical workflow for a chemical reference standard.

Mechanism of Action of Nifurtimox

Nifurtimox's antiprotozoal activity is primarily due to the generation of reactive oxygen species (ROS) that are toxic to the parasite. The following diagram illustrates this proposed mechanism.



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Proposed mechanism of action of Nifurtimox.

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References

- 1. caymanchem.com [caymanchem.com]
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